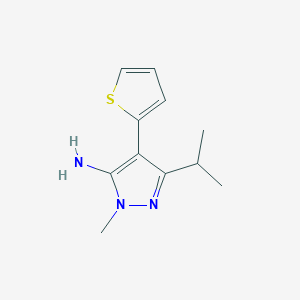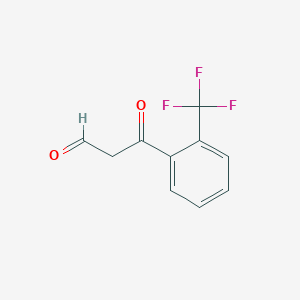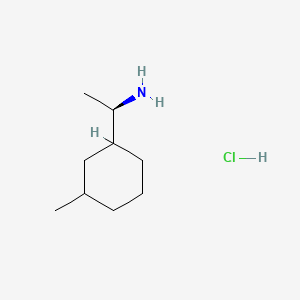
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride can be achieved through various methods. One common approach involves the transaminase-mediated chiral selective transamination of 1-(3-methylphenyl)ethan-1-one . The optimal conditions for this reaction include using ATA-025 as the enzyme and dimethylsulfoxide as the co-solvent. The reaction is carried out at a temperature of 45°C and a pH of 8.0, resulting in high conversion rates and product yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as enzyme loading, substrate loading, temperature, and pH, are carefully controlled to achieve maximum conversion and product formation .
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various pharmaceuticals and fine chemicals . In biology, it serves as a precursor for the development of bioactive compounds and enzyme inhibitors. In medicine, it is utilized in the synthesis of drugs for treating conditions such as hyperparathyroidism and Alzheimer’s disease . Additionally, in the industrial sector, it is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds:
- (1R,3R)-1-Ethyl-3-methylcyclohexane
- (1R,3S)-1-Ethyl-3-methylcyclohexane
- (1R,3R)-1-ethyl-3-methoxycyclohexane
Uniqueness: (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride is unique due to its chiral properties and its ability to serve as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its specific structure and reactivity make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H20ClN |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h7-9H,3-6,10H2,1-2H3;1H/t7?,8-,9?;/m1./s1 |
Clave InChI |
YDOGOFIRWAEJBC-NHLJRWNWSA-N |
SMILES isomérico |
CC1CCCC(C1)[C@@H](C)N.Cl |
SMILES canónico |
CC1CCCC(C1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



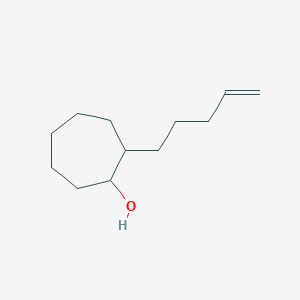

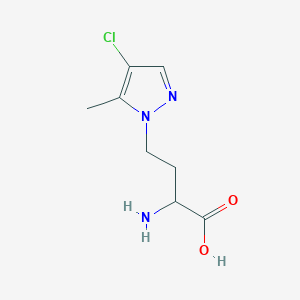
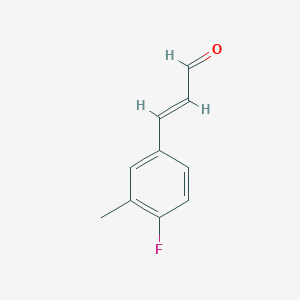
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)

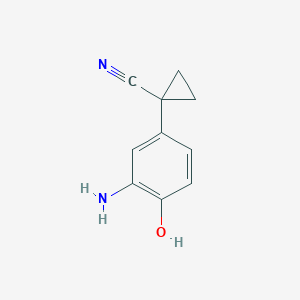
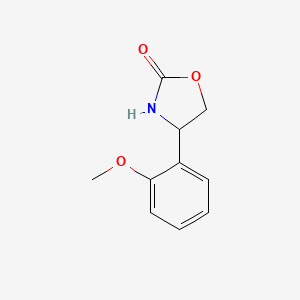
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
